molecular formula C5H5IN2O2 B2649313 (4-iodo-1H-pyrazol-1-yl)acetic acid CAS No. 16034-48-3; 6752-13-2

(4-iodo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2649313
CAS No.: 16034-48-3; 6752-13-2
M. Wt: 252.011
InChI Key: VYRSJDHAOMNMLF-UHFFFAOYSA-N
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Description

(4-Iodo-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by an iodine atom at the 4-position of the pyrazole ring and an acetic acid group attached to the nitrogen at the 1-position (Figure 1). Its molecular formula is C₅H₅IN₂O₂, with a molecular weight of 252.01 g/mol . The acetic acid moiety allows for solubility in polar solvents and enables salt formation or conjugation reactions .

Figure 1: Structural formula of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRSJDHAOMNMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6752-13-2
Record name 2-(4-iodo-1H-pyrazol-1-yl)acetic acid
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Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development
(4-iodo-1H-pyrazol-1-yl)acetic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in treating conditions such as inflammation, cancer, and bacterial infections. Notably, pyrazole derivatives are recognized for their anti-inflammatory, analgesic, and anticancer properties.

Case Study: Antitumor Activity
Research indicates that certain pyrazole derivatives exhibit significant antitumor activity by inhibiting tubulin polymerization, thereby disrupting cancer cell division. The mechanism of action involves interactions with specific biological targets, enhancing the potential for developing new therapeutic agents.

Materials Science

Functional Materials Development
In materials science, this compound is utilized in creating functional materials such as dyes for solar cells and optical applications. Its chemical properties enable the design of materials with tailored characteristics, including corrosion resistance and flame retardancy .

Application AreaSpecific Use Cases
Medicinal ChemistryDrug development targeting inflammation and cancer
Materials ScienceDyes for solar cells; corrosion inhibitors

Organic Synthesis

Versatile Intermediate
The compound acts as a versatile intermediate in synthesizing various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, essential for developing complex organic molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of (4-iodo-1H-pyrazol-1-yl)acetic acid with similar pyrazole-acetic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
This compound C₅H₅IN₂O₂ 252.01 Iodo (4), acetic acid (1) High polarity due to iodine and -COOH
2-(4-Ethyl-1H-pyrazol-1-yl)acetic acid C₇H₁₀N₂O₂ 154.17 Ethyl (4), acetic acid (1) Hydrophobic ethyl group enhances lipophilicity
Methyl (4-iodo-3-nitro-1H-pyrazol-1-yl)acetate C₇H₆IN₃O₄ 323.05 Iodo (4), nitro (3), methyl ester (1) Nitro group increases acidity; ester improves membrane permeability
2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid C₅H₄IN₃O₄ 297.01 Iodo (4), nitro (3), acetic acid (1) Strong electron-withdrawing nitro group enhances reactivity
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₀N₂O₂ 202.21 Phenyl (1), acetic acid (4) Aromatic phenyl enhances π-π interactions
Key Observations:
  • Iodine vs.
  • Nitro Substituents : The nitro group in and significantly lowers the pKa of the acetic acid moiety, enhancing acidity and metal-binding capacity.
  • Ester vs. Acid Functionalization : The methyl ester in reduces polarity, which may improve bioavailability compared to the free acid form.

Reactivity and Functional Implications

Electronic Effects
  • Iodo Substituent : The iodine atom exerts a strong inductive electron-withdrawing effect, stabilizing negative charges on the pyrazole ring. This could enhance coordination with metal ions (e.g., in catalysis or uranium adsorption, as seen in biochar studies ).
  • Nitro Group : In and , the nitro group further increases electron deficiency, making these compounds more reactive toward nucleophiles or electrophiles.
Solubility and Stability
  • The acetic acid group in the target compound improves water solubility, whereas the ethyl group in and the phenyl group in increase hydrophobicity.
  • Stability under acidic/basic conditions varies: the nitro-containing derivatives may undergo reduction or hydrolysis, while the iodine substituent in the target compound is relatively inert.

Q & A

Q. What are the common synthetic routes for (4-iodo-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by iodination. For example, cyclocondensation with DMF-DMA (dimethylformamide dimethyl acetal) and subsequent hydrolysis can yield pyrazolecarboxylic acid intermediates, which are iodinated using iodine or iodinating agents under controlled conditions . Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of iodine significantly impact purity and yield.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the substitution pattern (e.g., distinguishing ¹H shifts for pyrazole protons and acetic acid protons).
  • Mass Spectrometry : For molecular ion ([M+H]⁺) verification and fragmentation analysis.
  • IR Spectroscopy : To identify carboxylic acid (-COOH) and pyrazole ring vibrations .
  • Elemental Analysis : To validate iodine content and stoichiometry.

Q. How does the iodine substituent influence the compound’s reactivity in medicinal chemistry applications?

The iodine atom enhances electrophilicity at the pyrazole ring, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). This facilitates functionalization for drug discovery, such as creating kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

Crystallization issues often stem from:

  • Polymorphism : Multiple crystal forms due to flexible acetic acid side chains.
  • Solvent Selection : Polar solvents (e.g., acetic acid/water mixtures) may improve crystal growth .
  • Refinement : SHELX software (e.g., SHELXL) is widely used for refining structures against diffraction data, but twinning or weak scattering from iodine may require high-resolution data and iterative refinement cycles .

Q. How can computational modeling resolve contradictions in spectroscopic data?

Discrepancies in NMR or IR spectra (e.g., unexpected coupling constants) can arise from dynamic effects like tautomerism. Density Functional Theory (DFT) calculations can model stable tautomers or conformers and predict spectral profiles, aiding in data interpretation .

Q. What methodological considerations are critical for optimizing iodination efficiency?

  • Iodine Source : N-Iodosuccinimide (NIS) offers better regioselectivity than elemental iodine.
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) can enhance electrophilic substitution.
  • Side Reactions : Competing halogenation or oxidation byproducts require monitoring via HPLC or TLC .

Methodological Comparisons

Aspect Synthetic Route A (Direct Iodination)Synthetic Route B (Cyclocondensation-Iodination)
Yield 50-60% (lower due to side reactions)70-85% (higher with optimized stoichiometry)
Purity Requires column chromatographyCrystallization sufficient for >95% purity
Scalability Limited by iodine handlingAmenable to gram-scale synthesis

Key Citations

  • Synthesis and spectral analysis:
  • Crystallography and SHELX refinement:
  • Medicinal chemistry applications:
  • Iodination strategies:

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